molecular formula C13H19ClN2O B134261 5-Methoxy-N,N-dimethyltryptamine Hydrochloride CAS No. 2427-79-4

5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Katalognummer: B134261
CAS-Nummer: 2427-79-4
Molekulargewicht: 254.75 g/mol
InChI-Schlüssel: FMIGOIZRFFFFII-UHFFFAOYSA-N

Beschreibung

5-Methoxy-N,N-dimethyltryptamine Hydrochloride, also known as 5-Methoxy-N,N-dimethyltryptamine Hydrochloride, is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-N,N-dimethyltryptamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-N,N-dimethyltryptamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGOIZRFFFFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Endogenous production of 5-MeO-DMT in mammalian biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Title: Endogenous 5-MeO-DMT in Mammalian Systems: Biosynthetic Pathways, Analytical Validation, and Functional Implications

Executive Summary

The endogenous production of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in mammalian systems remains one of the most provocative yet technically challenging frontiers in neurochemistry. While N,N-dimethyltryptamine (DMT) has been definitively identified in the mammalian brain (Dean et al., 2019), 5-MeO-DMT exists at significantly lower basal concentrations, often hovering near the limits of detection (LOD) for standard mass spectrometry.

This guide synthesizes current biosynthetic models with rigorous analytical protocols. It addresses the "Pineal Gland" hypothesis with nuance, acknowledging that while the requisite enzymatic machinery (INMT/AADC) is co-localized there, peripheral synthesis (lungs, adrenal glands) likely contributes significantly to the systemic pool. We provide a validated LC-MS/MS workflow designed to distinguish endogenous 5-MeO-DMT from analytical artifacts and isomeric noise.

The Biosynthetic Machinery

Unlike DMT, which is derived directly from the methylation of tryptamine, 5-MeO-DMT requires hydroxylation and methoxylation at the 5-position of the indole ring. The consensus mammalian pathway branches from Serotonin (5-HT).

The Putative Pathway

The synthesis relies on two critical enzymatic steps:[1][2][3]

  • O-Methylation: Serotonin is converted to 5-Methoxy-tryptamine (5-MT) by Acetylserotonin O-methyltransferase (ASMT) , also known as Hydroxyindole O-methyltransferase (HIOMT).

  • N-Methylation: 5-MT is N-methylated twice by Indolethylamine N-methyltransferase (INMT) to form 5-MeO-DMT.

Note: While INMT is often cited as the rate-limiting step, recent knockout studies suggest alternative methylation pathways may exist, as INMT-deficient models still exhibit tryptamine methylation activity (atypical enzymatic redundancy).

Pathway Visualization

Biosynthesis Trp L-Tryptophan HTP 5-HTP Trp->HTP Hydroxylation Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation FiveMT 5-Methoxytryptamine (5-MT) Serotonin->FiveMT O-Methylation FiveMeODMT 5-MeO-DMT FiveMT->FiveMeODMT N-Methylation (x2) TPH TPH TPH->Trp AADC AADC AADC->HTP ASMT ASMT (HIOMT) ASMT->Serotonin INMT INMT INMT->FiveMT

Figure 1: The primary putative biosynthetic pathway for mammalian 5-MeO-DMT. The conversion relies on the availability of SAM (S-adenosyl-L-methionine) as a methyl donor.[3][4]

Anatomical Localization & Distribution

The distribution of 5-MeO-DMT is not uniform. Researchers must differentiate between sites of synthesis (high enzyme mRNA expression) and sites of accumulation.

TissueINMT ExpressionAADC Expression5-MeO-DMT StatusNotes
Pineal Gland HighHighDetected (Trace)Co-localization of INMT/AADC supports synthesis hypothesis (Dean et al., 2019).
Cerebral Cortex Low/ModerateHighDetectedLikely acts as a local neurotransmitter or modulator.
Lungs Very HighLowVariableMajor site of INMT activity; lungs may act as a "methylating factory" for circulating tryptamines.
Retina ModerateHighDetectedPotential role in circadian regulation or signal processing.

Expert Insight: The high expression of INMT in the lungs suggests that 5-MeO-DMT may be synthesized peripherally and cross the Blood-Brain Barrier (BBB), or that the lungs regulate systemic levels of methylated tryptamines to protect the brain from excess hallucins.

Analytical Protocol: Validated LC-MS/MS Workflow

Detecting endogenous 5-MeO-DMT requires distinguishing it from its isomer (bufotenine) and suppressing matrix effects. The following protocol utilizes a Triple Quadrupole Mass Spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate indolealkylamines while removing lipids and proteins.

  • Homogenization: Homogenize 50 mg tissue in 400 µL ice-cold methanol containing 0.1% formic acid.

  • Internal Standard: Spike with 10 µL of 5-MeO-DMT-d4 (100 ng/mL). Crucial: Do not use non-deuterated analogs as IS for endogenous quantification.

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant under nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1-9 min).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
5-MeO-DMT 219.2174.2Quantifier25
5-MeO-DMT 219.2159.1Qualifier40
Bufotenine 205.2160.2Specificity Check22
5-MeO-DMT-d4 223.2178.2Internal Standard25
Analytical Logic Diagram

Workflow Sample Biological Sample (CSF/Plasma/Tissue) Spike Spike IS (5-MeO-DMT-d4) Sample->Spike Extract Protein Precip / LLE (MeOH + 0.1% FA) Spike->Extract Centrifuge Centrifuge 14,000g @ 4°C Extract->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow ensuring rigorous quantification and exclusion of artifacts.

Functional Implications

Why does the mammalian system produce 5-MeO-DMT? The current prevailing hypothesis moves beyond "accidental metabolite" to "neuromodulator."

  • Sigma-1 Receptor Agonism: Unlike classic psychedelics that primarily target 5-HT2A, 5-MeO-DMT exhibits high affinity for the Sigma-1 receptor (Szabo et al., 2014). This receptor regulates calcium signaling and protects against endoplasmic reticulum (ER) stress, suggesting an endogenous neuroprotective role during hypoxia or stress.

  • Metabolic Fate: 5-MeO-DMT is rapidly metabolized into Bufotenine (via CYP2D6 O-demethylation) and 5-MIAA (via MAO-A). The detection of Bufotenine in urine often serves as a proxy marker for upstream 5-MeO-DMT turnover.

References

  • Barker, S. A. (2018).[5] N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function.[6][7] Frontiers in Neuroscience. Link

  • Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain.[6][8] Scientific Reports. Link

  • Shen, H. W., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine. Bioanalysis. Link

  • Szabo, A., et al. (2014). The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation. Frontiers in Neuroscience. Link

  • Mandel, L. R., & Walker, R. W. (1974). The biosynthesis of 5-methoxy-N,N-dimethyltryptamine in vitro. Life Sciences. Link

Sources

Methodological & Application

Application Notes & Protocols: 5-MeO-DMT Hydrochloride Vehicle Formulation for Intraperitoneal Administration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Vehicle Formulation in Psychedelic Research

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic tryptamine with significant interest in neuroscience and therapeutic research.[1] As a non-selective serotonin receptor agonist with particularly high affinity for the 5-HT1A receptor, its unique pharmacological profile necessitates precise and reproducible administration in preclinical models to generate reliable data.[1] Intraperitoneal (IP) injection is a common and effective route for systemic administration in rodents, offering rapid absorption and bypassing first-pass metabolism.[2]

The success of any in vivo study hinges on the integrity of the drug formulation. An improper vehicle can lead to poor drug solubility, inconsistent bioavailability, localized tissue irritation, and confounding physiological effects, thereby compromising both animal welfare and data validity.[3] This document provides a comprehensive, field-proven guide for the formulation of 5-MeO-DMT hydrochloride (HCl) in a physiologically compatible vehicle for IP administration in rodent models. The protocols herein are designed to ensure solution stability, sterility, and safety, forming a self-validating system for trustworthy and reproducible preclinical research.

Physicochemical Properties & Pre-Formulation Analysis

Understanding the fundamental properties of the active pharmaceutical ingredient (API) is the logical starting point for formulation development. 5-MeO-DMT is most commonly supplied as a salt to improve its handling and solubility characteristics.

Causality: The hydrochloride (HCl) salt form of 5-MeO-DMT is utilized precisely because it is significantly more water-soluble than its freebase counterpart.[4][5][6] The protonated amine group on the tryptamine structure readily forms an ionic bond with the chloride counter-ion, allowing it to dissociate and dissolve in aqueous media.[4] This is a critical feature, as it allows for the creation of a simple, aqueous-based vehicle, which is ideal for parenteral administration to minimize toxicity and off-target effects.[3][7]

While the HCl salt improves water solubility, it is known to be hygroscopic (tending to absorb moisture from the air) and can become deliquescent in high-humidity conditions.[5][6] This underscores the importance of proper storage in a cool, dry place and minimizing exposure to the atmosphere during weighing and formulation.

PropertyValue / ObservationRationale & Implication for Formulation
Chemical Name 2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochlorideStandard nomenclature.
Molecular Formula C₁₃H₁₉ClN₂OCorrect molecular weight is essential for accurate molarity calculations.
Appearance White to off-white crystalline powder.[4]Visual inspection is a primary QC check. Discoloration (e.g., yellowing) may indicate degradation.
Aqueous Solubility Generally high in water and aqueous solutions.[4]This property allows for the use of simple, physiologically compatible vehicles like saline.
Stability Sensitive to light and humidity.[4]Must be stored properly. Formulated solutions should be prepared fresh and protected from light.
Hygroscopicity Hygroscopic and potentially deliquescent.[5][6]Weighing should be done expeditiously. Store in a desiccator.

Vehicle Selection for Intraperitoneal Administration

The ideal vehicle for IP injection must be sterile, isotonic, non-toxic, and chemically inert with respect to the dissolved API.

Primary Recommendation: Sterile 0.9% Sodium Chloride (Saline) Solution

For water-soluble compounds like 5-MeO-DMT HCl, sterile 0.9% saline is the gold-standard vehicle.[3]

  • Expertise & Experience: The rationale for using saline over sterile water is rooted in physiology. 0.9% NaCl is isotonic with physiological fluids, meaning it has the same osmotic pressure.[3] Injecting a hypotonic solution (like pure water) or a hypertonic solution can cause osmotic shock to cells at the injection site, leading to inflammation, pain, and erratic drug absorption. Saline minimizes this irritation, ensuring animal welfare and promoting consistent bioavailability.[3] Isotonic saline is also among the least toxic vehicles when administered intraperitoneally.[7]

Alternative Vehicles (Not Recommended unless Necessary)

For compounds with poor aqueous solubility, co-solvent systems (e.g., containing DMSO, PEG, or ethanol) are sometimes employed.[3][8][9] However, for 5-MeO-DMT HCl, these are unnecessary and introduce confounding variables. Organic solvents can have their own pharmacological effects and may cause significant peritoneal irritation.[3][7] Therefore, their use is strongly discouraged unless exceptionally high concentrations, unachievable in saline, are required.

Experimental Protocol: Formulation of 5-MeO-DMT HCl Solution (1 mg/mL)

This protocol details the preparation of a 1 mg/mL stock solution, a common concentration for rodent studies. Dosages are typically administered based on the animal's body weight, with injection volumes commonly falling in the range of 5-10 mL/kg.[10][11]

Materials & Equipment:

  • 5-MeO-DMT Hydrochloride (API)

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or calibrated micropipettes

  • Vortex mixer

  • Sterile syringe (e.g., 10 mL)

  • Sterile 0.22 µm syringe filter (PVDF or similar low protein-binding membrane)

  • Sterile amber glass vial for final product storage

  • 70% ethanol for disinfection

Workflow Diagram:

G cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_qc Sterilization & QC Phase weigh 1. Weigh API (5-MeO-DMT HCl) dissolve 3. Dissolve API in Vehicle weigh->dissolve measure 2. Measure Vehicle (Sterile 0.9% Saline) measure->dissolve vortex 4. Vortex until Clear dissolve->vortex filter 5. Sterile Filter (0.22 µm) vortex->filter store 6. Store in Amber Vial (Protected from Light) filter->store qc_check 7. Final QC Check (Clarity, Particulates) store->qc_check

Caption: Formulation workflow for 5-MeO-DMT HCl solution.

Step-by-Step Procedure:

  • Aseptic Area Preparation: Disinfect a laminar flow hood or a designated clean workspace with 70% ethanol. Arrange all sterile materials within the clean area. Aseptic technique is crucial to prevent microbial contamination of the final injectable solution.[12][13]

  • Calculate Required Quantities: Determine the total volume of solution needed. For this example, we will prepare 10 mL.

    • API Mass: 1 mg/mL * 10 mL = 10 mg of 5-MeO-DMT HCl.

    • Vehicle Volume: 10 mL of sterile 0.9% NaCl.

  • Weighing the API: On a calibrated analytical balance, accurately weigh 10 mg of 5-MeO-DMT HCl. Trustworthiness Check: Due to its hygroscopic nature, perform this step quickly to minimize moisture absorption. Tare a sterile weigh boat, add the powder, record the exact weight, and transfer it promptly into a sterile 15 mL conical tube.

  • Dissolution: Using a sterile serological pipette, add approximately 9 mL of the sterile 0.9% saline to the conical tube containing the API.

  • Solubilization: Cap the tube securely and vortex the mixture for 30-60 seconds. The 5-MeO-DMT HCl should readily dissolve. Visually inspect the solution against a dark background to ensure it is clear, colorless, and free of any visible particulates. If not fully dissolved, continue vortexing for another 30 seconds.

  • Volume Adjustment (QS): Once fully dissolved, add sterile 0.9% saline to bring the final volume to exactly 10 mL (quantum sufficit). Invert the tube gently to mix.

  • Sterile Filtration: This is a critical self-validating step to ensure sterility.

    • Unpack a sterile syringe and a 0.22 µm sterile syringe filter.

    • Draw the entire 10 mL of the drug solution into the syringe.

    • Securely attach the syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a sterile, amber glass vial for storage. The amber vial protects the light-sensitive compound.

  • Labeling and Storage: Immediately label the vial with the compound name, concentration (1 mg/mL), vehicle (0.9% Saline), date of preparation, and "For IP injection in rodents." Store the prepared solution at 2-8°C, protected from light. It is best practice to prepare solutions fresh on the day of the experiment.

Protocol: Intraperitoneal (IP) Administration in Mice

This protocol provides a standardized method for IP injection, adapted from institutional animal care and use committee (IACUC) guidelines.[11]

  • Dosage Calculation:

    • Weigh the animal immediately before injection to get an accurate body weight (e.g., 25 g).

    • Determine the desired dose (e.g., 5 mg/kg).

    • Calculate the required mass of drug: 5 mg/kg * 0.025 kg = 0.125 mg.

    • Calculate the injection volume from your 1 mg/mL stock: 0.125 mg / 1 mg/mL = 0.125 mL (or 125 µL). A simple method is to prepare a 10 mg/mL stock solution, from which a 30g mouse would receive 0.3 mL for a 100 mg/kg dose, maintaining a constant injection volume of 10 ml/kg.[14]

  • Preparation for Injection:

    • Gently warm the vial of drug solution to room temperature to avoid shocking the animal. Do not exceed 37°C.[11]

    • Using a sterile insulin syringe or a 1 mL syringe with a 25-27G needle, draw up the calculated volume.[11]

  • Animal Restraint: Scruff the mouse with your non-dominant hand, allowing the abdomen to be exposed and accessible. Tilt the animal's head slightly downward.[11]

  • Injection Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[11]

    • Insert the needle at a 30-40° angle.[11]

    • Gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel (no blood) or organ (no urine or intestinal contents).[11]

    • If the aspiration is clear, depress the plunger smoothly to inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring: Observe the animal for several minutes for any immediate adverse reactions.[11] Record the injection details (drug, dose, volume, time) on the animal's record.

Safety, Handling, and Quality Control

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling 5-MeO-DMT HCl powder and solutions.

  • Solution Quality: Always perform a final visual inspection of the solution in the syringe before injection. Discard if any precipitation, discoloration, or particulate matter is observed.

  • Stability: As a best practice, aqueous solutions of tryptamines should be prepared fresh for each experiment to avoid potential degradation. Do not use solutions that have been stored for extended periods unless stability has been formally validated.

References

  • Guidelines on dosage calculation and stock solution preparation in experimental animals’ studies. (n.d.). IISTE.org. Retrieved February 13, 2026, from [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. Retrieved February 13, 2026, from [Link]

  • 5-MeO-DMT. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2015). Can someone help me calculate drug dilutions and dosing for i.p. injection?. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved February 13, 2026, from [Link]

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved February 13, 2026, from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved February 13, 2026, from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved February 13, 2026, from [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(50), 32675–32685. Retrieved February 13, 2026, from [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Retrieved February 13, 2026, from [Link]

  • LASA. (2017). Guiding Principles for Preparing for and Undertaking Aseptic Surgery. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved February 13, 2026, from [Link]

  • University of Iowa. (n.d.). Sterilization - Accepted Methods & Monitoring. Retrieved February 13, 2026, from [Link]

  • Preclinical Research Associates. (n.d.). Aseptic Technique in Small Animal Surgery: Why It Matters in Research. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Conversion of 5-MeO-DMT Freebase to Hydrochloride Salt for Enhanced Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the conversion of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) from its freebase form to its hydrochloride (HCl) salt. The primary motivation for this conversion is to significantly enhance the compound's aqueous solubility, which is a critical prerequisite for many experimental applications in pharmacology and drug development, including the preparation of sterile solutions for administration.[1][2] This note details the underlying chemical principles, provides a step-by-step laboratory protocol, and outlines methods for the validation and characterization of the final product. All procedures emphasize safety and adherence to prudent laboratory practices.

Introduction: The Rationale for Salt Formation

5-MeO-DMT is a tryptamine alkaloid and a tertiary amine.[3] In its freebase form, it is a white solid with a melting point of approximately 69.5°C and exhibits low water solubility.[1][3] This poor solubility in aqueous solutions presents a significant challenge for researchers aiming to prepare solutions for in-vitro assays or parenteral administration, which require precise dosing and physiological compatibility.[2]

Converting a basic compound like 5-MeO-DMT into a salt form is a standard and effective strategy in pharmaceutical chemistry to improve its physicochemical properties.[4] The process involves reacting the tertiary amine functional group—a Lewis base—with an acid, in this case, hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton (H+) from the acid, forming a positively charged ammonium cation, with the chloride ion (Cl-) as the counter-ion.[4] This ionic salt form is significantly more polar than the neutral freebase, leading to a dramatic increase in its solubility in polar solvents like water.[4][5]

Key Advantages of the Hydrochloride Salt Form:

  • Enhanced Aqueous Solubility: Facilitates the preparation of homogenous, sterile-filterable solutions for research.[1][2]

  • Improved Stability: Salt forms are often more crystalline and less susceptible to degradation (e.g., oxidation) compared to the freebase, aiding in long-term storage.[6]

  • Ease of Handling: Crystalline salts are typically easier to weigh and handle accurately than potentially oily or less stable freebase forms.[7]

Physicochemical Properties Comparison

The conversion from freebase to hydrochloride salt alters several key physical properties of the molecule. A summary of these changes is presented below.

Property5-MeO-DMT Freebase5-MeO-DMT HydrochlorideRationale for Change
Molecular Formula C₁₃H₁₈N₂OC₁₃H₁₉N₂O⁺Cl⁻Addition of one hydrogen and one chlorine atom.
Molecular Weight 218.30 g/mol [3]254.76 g/mol Addition of the molar mass of HCl (36.46 g/mol ).
Melting Point ~69.5 °C[3]~145 °C[8]The strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces in the freebase crystal.
Aqueous Solubility Low (<10 mg/mL)[1][2]Significantly HigherThe ionic nature of the salt allows for favorable interactions with polar water molecules, leading to greatly increased solubility.[4]
Form White crystalline solid[3]White crystalline solid[9]Both forms can be crystalline, but the salt is often more readily crystallized.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the conversion of 5-MeO-DMT freebase to its hydrochloride salt. The procedure is based on the general principles of amine salt formation using an anhydrous acid in a non-polar, aprotic solvent to induce precipitation.[10]

Safety Precautions

All work must be conducted in a certified chemical fume hood.[11][12] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[11][13] Hydrochloric acid is highly corrosive and its vapors are harmful if inhaled.[11] 5-MeO-DMT should be handled with care, minimizing exposure through all routes (inhalation, dermal contact, ingestion).[14][15]

Materials and Reagents
  • 5-MeO-DMT Freebase (≥98% purity)

  • Anhydrous Acetone (ACS grade)

  • Hydrochloric Acid solution (e.g., 2M HCl in diethyl ether or 1M HCl in isopropanol). Note: Using anhydrous HCl solutions is critical to prevent the formation of hydrates or oils.

  • Glassware: Erlenmeyer flask, magnetic stirrer and stir bar, glass pipette or burette.

  • Filtration apparatus: Büchner funnel, filter paper, vacuum flask.

  • Drying apparatus: Vacuum desiccator with a suitable desiccant (e.g., calcium chloride).

Conversion Workflow Diagram

The overall process can be visualized as a straightforward sequence of chemical and physical steps.

G start Start: 5-MeO-DMT Freebase dissolve 1. Dissolve in Anhydrous Acetone start->dissolve titrate 2. Add Anhydrous HCl Solution Dropwise dissolve->titrate Stirring precipitate 3. Precipitation of HCl Salt Occurs titrate->precipitate Instantaneous isolate 4. Isolate Solid via Vacuum Filtration precipitate->isolate Collect Crystals dry 5. Dry Under Vacuum isolate->dry validate 6. Characterize and Validate Product dry->validate end_node End Product: 5-MeO-DMT HCl Salt validate->end_node

Caption: Workflow for converting 5-MeO-DMT freebase to its hydrochloride salt.

Step-by-Step Procedure
  • Preparation : Accurately weigh 1.00 g (4.58 mmol) of 5-MeO-DMT freebase and transfer it to a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution : In a chemical fume hood, add 20-30 mL of anhydrous acetone to the flask. Stir the mixture at room temperature until all the 5-MeO-DMT freebase has completely dissolved, resulting in a clear solution.

  • Titration : While stirring vigorously, begin the dropwise addition of a standardized anhydrous HCl solution (e.g., 2M in diethyl ether). The addition of acid will protonate the tertiary amine, forming the salt.[4]

  • Precipitation : Almost immediately upon the addition of the HCl solution, a white precipitate of 5-MeO-DMT hydrochloride will begin to form.[10] Continue adding the HCl solution dropwise until no further precipitation is observed. A slight excess of acid can ensure complete conversion, but a large excess should be avoided. A 1:1 molar ratio is theoretically required.

  • Isolation : Allow the suspension to stir for an additional 15-20 minutes to ensure complete precipitation. Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of anhydrous acetone.

  • Filtration and Washing : Pour the suspension into the Büchner funnel and apply vacuum to collect the white crystalline solid. Wash the collected solid with a small volume (5-10 mL) of cold, anhydrous acetone to remove any unreacted starting material or excess acid.

  • Drying : Transfer the filtered solid to a clean, pre-weighed watch glass. Place the watch glass in a vacuum desiccator and dry under vacuum until a constant weight is achieved. This ensures the complete removal of residual solvent.

Validation and Characterization

To confirm the successful synthesis and purity of the 5-MeO-DMT hydrochloride salt, several analytical techniques should be employed.

  • Yield Calculation : Determine the final mass of the dried product and calculate the percentage yield based on the initial mass of the freebase.

  • Melting Point Analysis : Measure the melting point of the product. A sharp melting point close to the literature value (~145°C) is indicative of high purity.[8] The freebase melts at a much lower temperature (~69.5°C).[3]

  • Solubility Test : A simple qualitative test can be performed. Attempt to dissolve a small amount of the product in water. The hydrochloride salt should dissolve readily, whereas the freebase will be sparingly soluble.[5][16]

  • Infrared (IR) Spectroscopy : This is a powerful method to confirm salt formation. The spectrum of the product should show a broad, strong absorption band between 2400-2700 cm⁻¹, which is characteristic of the N-H⁺ stretch in a tertiary amine salt.[4] This feature will be absent in the spectrum of the freebase starting material.

Conclusion

The conversion of 5-MeO-DMT freebase to its hydrochloride salt is a straightforward and essential procedure for researchers requiring aqueous solutions of the compound. The resulting salt exhibits vastly improved water solubility and potentially greater stability, making it suitable for a wide range of scientific applications. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably produce and validate high-purity 5-MeO-DMT hydrochloride for their studies.

References

  • Uthaug, M. V., et al. (2022). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 36(5), 539-551. Available at: [Link]

  • Glatt, S. J., et al. (2023). Tryptamine compositions and methods. Google Patents, WO2023135237A1.
  • Solubility of Things. (n.d.). Tryptamine | Solubility of Things. Available at: [Link]

  • Actualized.org Forum. (2023). Differences 5-MeO-DMT freebase, fumerate, hydrochloride. Psychedelics. Available at: [Link]

  • Hultquist, M. E. (1953). Process of preparing a monobasic salt of a secondary amine. Google Patents, US2634293A.
  • Solubility of Things. (n.d.). Tryptamine. Available at: [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. Available at: [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion...?. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32057–32066. Available at: [Link]

  • Reddit. (2021). 5-MeO-DMT: Freebase or hydrochloride?. r/researchchemicals. Available at: [Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Langes, C., et al. (2010). Method for salt preparation. Google Patents, US20100204470A1.
  • Cantrell, G., et al. (2020). Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent. Google Patents, EP3753923A1.
  • Actualized.org Forum. (2019). 5-MEO-DMT Freebase -----> HCL conversion. Available at: [Link]

  • Bluelight.org. (2010). 5-Meo-dmt HCL. Available at: [Link]

  • Chadeayne, A. R., et al. (2020). 5-Methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT): freebase and fumarate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1957–1961. Available at: [Link]

  • Texas Tech University. (n.d.). Biological Sciences General Chemical Safety OP. Available at: [Link]

  • Lab Alley. (n.d.). Hydrochloric Acid 5% Solution Lab Grade Safety Data Sheet. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry. Available at: [Link]

  • Reckweg, J., et al. (2021). A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers. Frontiers in Pharmacology, 12, 750692. Available at: [Link]

  • ResearchGate. (2018). I'm having trouble crystallizing 5-MeO-DMT oil... Any ideas?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Conversion Factors for Controlled Substances. Available at: [Link]

  • Melin, P. H., & Spielvogel, D. E. (1987). Recovery of amines from by-product chloride salts. Google Patents, US4670232A.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-MeO-DMT Salts Against Light Sensitivity and Photodegradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) salts. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you minimize light sensitivity and prevent photodegradation of this valuable research compound. Our goal is to ensure the integrity and stability of your experimental materials.

Introduction to 5-MeO-DMT Stability

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine with significant interest in neuroscience and therapeutic research. As with many complex organic molecules, ensuring the chemical stability of 5-MeO-DMT salts is paramount for obtaining reproducible and reliable experimental results. This guide will focus on the challenges posed by light sensitivity and provide practical solutions for its mitigation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 5-MeO-DMT salts.

Q1: Is 5-MeO-DMT sensitive to light?

Yes, like many indole alkaloids, 5-MeO-DMT is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation[1]. The indole ring system within the 5-MeO-DMT molecule can absorb UV light, leading to photochemical reactions that alter its structure and compromise its purity.

Q2: What are the visible signs of 5-MeO-DMT degradation?

While pure 5-MeO-DMT is typically a white to off-white crystalline solid, degradation can lead to a noticeable change in its appearance[2]. The most common visual indicator of degradation is a color change, with the compound often turning yellow, orange, or even brownish upon exposure to light and air. This discoloration is a sign of impurity formation and indicates that the sample may no longer be suitable for experimental use without re-purification.

Q3: Which salt form of 5-MeO-DMT is the most stable?

Several salt forms of 5-MeO-DMT have been synthesized to improve its handling and solubility characteristics. The succinate salt, for example, has been shown to be a stable, crystalline solid with favorable properties for pharmaceutical development. In contrast, the hydrochloride salt can be hygroscopic, making it more challenging to handle and store. While specific comparative photostability data for all salt forms is not extensively available, crystalline salts are generally more stable than the freebase, which is an oil at room temperature and more prone to oxidation.

Q4: How should I store my 5-MeO-DMT salts to prevent degradation?

To minimize degradation, 5-MeO-DMT salts should be stored in a cool, dark, and dry place. The use of amber glass vials is highly recommended as they are designed to block UV and visible light[3][4][5]. For long-term storage, keeping the container in a freezer at or below -20°C is advisable. It is also good practice to flush the container with an inert gas like argon or nitrogen before sealing to displace any oxygen, which can contribute to oxidative degradation.

Q5: Can I use a standard laboratory refrigerator for storage?

A standard laboratory refrigerator can be used for short- to medium-term storage, provided the 5-MeO-DMT salt is in a tightly sealed, light-proof container. However, for long-term stability, a freezer is the preferred option. If your refrigerator has a glass door, ensure the container is placed inside a secondary opaque container, such as a cardboard box, to protect it from light exposure when the door is opened.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 5-MeO-DMT salts.

Problem Possible Cause Solution
Discoloration of solid 5-MeO-DMT salt (yellowing/browning) Exposure to light and/or oxygen.Discard the discolored material or re-purify if possible. Review and improve storage conditions (use amber vials, store in a dark, inert atmosphere).
Cloudiness or precipitation in a 5-MeO-DMT solution Degradation of the compound leading to insoluble byproducts. pH shift affecting solubility.Prepare fresh solutions for each experiment. If using a buffer, ensure its stability and compatibility with 5-MeO-DMT. Filter the solution through a 0.22 µm syringe filter before use, but be aware that the concentration of the active compound may be reduced.
Inconsistent experimental results Degradation of the 5-MeO-DMT stock solution.Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots in amber vials in a freezer. Perform a quick purity check of your stock solution using HPLC-UV before critical experiments.
Appearance of new peaks in HPLC chromatogram Photodegradation or oxidative degradation of 5-MeO-DMT.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Consider adding an antioxidant, such as ascorbic acid, to your solutions.

Understanding the Degradation Pathways

The primary degradation pathways for 5-MeO-DMT are oxidation and photodegradation. These processes can occur independently or in concert, leading to the formation of various impurities.

Oxidative Degradation

In the presence of atmospheric oxygen, the tertiary amine group of 5-MeO-DMT can be oxidized to form 5-MeO-DMT N-oxide[6]. This process can occur over time, even in the dark, but may be accelerated by exposure to light and elevated temperatures.

G 5-MeO-DMT 5-MeO-DMT 5-MeO-DMT N-oxide 5-MeO-DMT N-oxide 5-MeO-DMT->5-MeO-DMT N-oxide Oxidation (O2)

Caption: Oxidative degradation of 5-MeO-DMT.

Photodegradation

The indole ring of 5-MeO-DMT is the primary chromophore that absorbs UV radiation. Upon absorption of light energy, the molecule can enter an excited state, making it more susceptible to a variety of chemical reactions, including oxidation and polymerization. While the specific photodegradation products of 5-MeO-DMT are not extensively characterized in the literature, related indole alkaloids are known to undergo complex photochemical reactions[1][7][8][9].

Experimental Protocols for Stabilization and Analysis

Protocol 1: Preparation and Storage of Stabilized 5-MeO-DMT Solutions

This protocol describes how to prepare a stock solution of a 5-MeO-DMT salt with the addition of antioxidants to minimize degradation.

Materials:

  • 5-MeO-DMT salt (e.g., succinate)

  • High-purity solvent (e.g., sterile water for injection, ethanol, or a suitable buffer)

  • L-Ascorbic acid

  • α-Tocopherol (Vitamin E)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare the antioxidant solution:

    • For aqueous solutions, prepare a fresh stock solution of L-ascorbic acid at a concentration of 1 mg/mL in the same solvent as your 5-MeO-DMT solution.

    • For lipid-based or organic solutions, α-tocopherol can be added directly.

  • Prepare the 5-MeO-DMT solution:

    • Weigh the desired amount of 5-MeO-DMT salt in an amber vial.

    • Add the solvent to dissolve the salt.

    • Add the antioxidant. A final concentration of 0.1% w/v ascorbic acid is a good starting point for aqueous solutions. For α-tocopherol, a concentration of 0.01-0.1% w/v can be effective.

  • Inert Gas Purge:

    • Gently bubble a stream of argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.

    • Flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage:

    • Store the vials upright in a freezer at -20°C or below.

    • For use, thaw an aliquot quickly and use it immediately. Do not refreeze thawed aliquots.

G cluster_prep Solution Preparation cluster_storage Storage A Weigh 5-MeO-DMT Salt in Amber Vial B Add Solvent A->B C Add Antioxidant (e.g., Ascorbic Acid) B->C D Purge with Inert Gas (Argon or Nitrogen) C->D E Seal Vial Tightly D->E F Store at ≤ -20°C E->F

Caption: Workflow for preparing stabilized 5-MeO-DMT solutions.

Protocol 2: HPLC-UV Method for Purity Assessment and Degradation Monitoring

This protocol provides a general high-performance liquid chromatography (HPLC) with UV detection method for analyzing the purity of 5-MeO-DMT salts and detecting the presence of degradation products. This method is based on established procedures for tryptamine analysis[10].

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Return to 5% B and equilibrate

Detection:

  • Wavelength: 225 nm and 280 nm. 225 nm provides higher sensitivity for 5-MeO-DMT, while monitoring at 280 nm can help in identifying certain degradation products.

Sample Preparation:

  • Prepare a stock solution of your 5-MeO-DMT salt in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject 10-20 µL of the prepared sample.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of 5-MeO-DMT will vary depending on the exact conditions and column used.

The Role of Excipients in Photostabilization

The inclusion of certain excipients in 5-MeO-DMT formulations can significantly enhance its stability.

  • Antioxidants: As mentioned, antioxidants are crucial for preventing oxidative degradation.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective in aqueous formulations. It can regenerate other antioxidants, such as tocopherol[11][12][13].

    • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant ideal for non-aqueous or lipid-based formulations. It is a potent scavenger of free radicals[14].

  • Synergistic Effects: Combining water-soluble and lipid-soluble antioxidants can provide comprehensive protection in complex formulations. For instance, ascorbic acid can regenerate the tocopheroxyl radical back to its active tocopherol form, creating a synergistic antioxidant effect[11][12][13][14].

G Free Radical Free Radical Tocopherol Tocopherol Free Radical->Tocopherol Oxidizes Tocopheroxyl Radical Tocopheroxyl Radical Tocopherol->Tocopheroxyl Radical Forms Ascorbic Acid Ascorbic Acid Tocopheroxyl Radical->Ascorbic Acid Reduced by Ascorbic Acid->Tocopherol Regenerates

Caption: Synergistic antioxidant action of Tocopherol and Ascorbic Acid.

Conclusion

The stability of 5-MeO-DMT salts is a critical factor for the success of research and development activities. By understanding the degradation pathways and implementing appropriate handling, storage, and formulation strategies, the integrity of this compound can be effectively maintained. This guide provides a foundation for best practices, and we encourage researchers to perform their own stability studies under their specific experimental conditions.

References

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 2020. [Link]

  • 5-MeO-DMT N-Oxide. DMT-Nexus Wiki. [Link]

  • Photostability enhancement by encapsulation of α-tocopherol into lipid-based nanoparticles loaded with a UV filter. Comptes Rendus Chimie, 2017. [Link]

  • Vitamin C and vitamin E--synergistic interactions in vivo?. Free Radical Biology and Medicine, 1994. [Link]

  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Scientific Reports, 2024. [Link]

  • Interaction of ascorbate and alpha-tocopherol. Annals of the New York Academy of Sciences, 1989. [Link]

  • Top 7 Things About Amber Vials. ILT. [Link]

  • L-Ascorbic Acid and α-Tocopherol Synergistically Triggers Apoptosis Inducing Antileukemic Effects of Arsenic Trioxide via Oxidative Stress in Human Acute Promyelocytic Leukemia Cells. Oxidative Medicine and Cellular Longevity, 2020. [Link]

  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 2011. [Link]

  • Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
  • Why do pharmacies use amber bottles?. APG Packaging. [Link]

  • Amber Glass Bottles Preferred for UV Protection in Light-Sensitive Medications. GeneOnline News. [Link]

  • Beckley's 5-MeO-DMT Shows Rapid, Durable Antidepressant Effects in Phase 2b Study. Psilocybin Alpha. [Link]

  • Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research, 2019. [Link]

  • 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in Psychiatry, 2023. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 2018. [Link]

  • Identification of LSD and other indole alkaloids by ultraviolet degradation product. Journal of Chromatography A, 1969. [Link]

  • Dimethoate degradation by VUV/UV process: Kinetics, mechanism and economic feasibility. Chemical Engineering Journal, 2021. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

  • Intranasal 5-MeO-DMT effects peak within 15 minutes and lack strong visuals, study finds. PsyPost. [Link]

  • Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o Phthaldialdehyde. ResearchGate. [Link]

  • Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials. Frontiers in Psychiatry, 2024. [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 2008. [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 2010. [Link]

  • Sleep-like state during wakefulness induced by psychedelic 5-MeO-DMT in mice. bioRxiv. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • The light at the end of the tunnel: Safety and efficacy of 5-MEO-DMT in treatment-resistant depression. Maastricht University. [Link]

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. [Link]

  • A narrative synthesis of research with 5-MeO-DMT. Johns Hopkins University. [Link]

  • A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers. Frontiers in Pharmacology, 2021. [Link]

  • Exploring 5-MeO-DMT as a pharmacological model for deconstructed consciousness. bioRxiv. [Link]

  • DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. Planta Medica, 2023. [Link]

  • Stability and Stabilization of Ascorbic Acid. ResearchGate. [Link]

  • [Stabilization of ascorbic acid aqueous solution by protamine]. Yakugaku Zasshi, 1993. [Link]

  • Degradation of Ketamine and Methamphetamine by the UV/H 2 O 2 System: Kinetics, Mechanisms and Comparison. MDPI. [Link]

  • 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study.. Apollo - University of Cambridge. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Stabilization of ascorbic acid by microencapsulation in liposomes. ResearchGate. [Link]

  • Akash Shelake, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 910-919. International Journal of Pharmaceutical Sciences. [Link]

  • Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research, 2017. [Link]

  • Exploring 5-MeO-DMT as a pharmacological model for deconstructed consciousness. bioRxiv. [Link]

  • Exploring 5-MeO-DMT as a pharmacological model for deconstructed consciousness. ResearchGate. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 2022. [Link]

  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Molecules, 2021. [Link]

  • 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Patterns of use, motives for consumption, and acute subjective effects. ResearchGate. [Link]

  • Sleep-like state during wakefulness induced by psychedelic 5-MeO-DMT in mice. bioRxiv. [Link]

  • Vigilance state dissociation induced by 5-MeO-DMT in mice. bioRxiv. [Link]

Sources

Reducing variability in 5-MeO-DMT HCl animal dosing due to rapid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-MeO-DMT HCl Dosing & Variability

Current Status: Operational Topic: Reducing In Vivo Variability (Murine/Rat Models) Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Introduction: The "Rapid Metabolism" Challenge

You are likely visiting this guide because your behavioral data (e.g., Head Twitch Response) or pharmacokinetic (PK) profiles are displaying unacceptable standard deviations.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) presents a unique challenge compared to other tryptamines like psilocybin. It is a high-affinity substrate for Monoamine Oxidase A (MAO-A) .[1] In rodent models, this leads to a "flash" pharmacokinetic profile—rapid absorption, immediate metabolism, and a half-life (


) often under 15 minutes.

This guide addresses the three primary sources of variability: Hygroscopic Weighing Errors , Non-Linear Metabolic Saturation , and Sampling Latency .

Module 1: Formulation & Stability (Pre-Dose)

Issue: "My calculated dose doesn't match the plasma concentration."

Root Cause: 5-MeO-DMT Hydrochloride (HCl) is intensely hygroscopic. Unlike the succinate or fumarate salts, the HCl form absorbs atmospheric water moisture rapidly. If you weigh 5 mg of "powder" on an open bench, you may actually be weighing 4.2 mg of drug and 0.8 mg of water, leading to under-dosing.

Troubleshooting Protocol: Precision Formulation
ParameterRecommendationTechnical Rationale
Salt Form Succinate (Preferred) or HCl (Requires Desiccation)Succinate is crystalline and non-hygroscopic, offering higher weighing precision [1]. If HCl is mandatory, it must be stored in a desiccator.
Vehicle 0.9% Saline (acidified to pH 5-6)5-MeO-DMT freebase precipitates at neutral/alkaline pH. Slight acidity ensures solubility.
Storage -20°C, Argon/Nitrogen OverlayPrevents oxidation to the N-oxide impurity, which is pharmacologically inactive.

FAQ: Why is my solution turning pink?

  • Answer: This indicates oxidation to 5-MeO-DMT-N-oxide or polymerization products. This often occurs if the solution is left at room temperature or exposed to light. Discard pink solutions , as the active concentration is no longer accurate.

Module 2: The Metabolic Saturation Trap

Issue: "Doubling the dose tripled the response (or caused toxicity)."

Root Cause: 5-MeO-DMT exhibits Non-Linear Pharmacokinetics in mice.[2][3][4][5] The metabolic enzymes (MAO-A and CYP2D6) are easily saturated. Once these enzymes are saturated, clearance mechanisms fail, and plasma concentrations spike disproportionately to the dose administered.

Visualizing the Pathway

The following diagram illustrates the competing pathways. Note that Bufotenine is an active metabolite (5-HT2A agonist), while 5-MIAA is inactive.

G DMT 5-MeO-DMT (Parent Drug) MAOA MAO-A (Primary Enzyme) DMT->MAOA  Rapid Deamination (Major Pathway) CYP CYP2D6 (Secondary Enzyme) DMT->CYP  O-Demethylation (Minor Pathway) MIAA 5-MIAA (Inactive Metabolite) MAOA->MIAA BUF Bufotenine (Active Metabolite) CYP->BUF Accumulates if MAO-A Saturated

Caption: 5-MeO-DMT metabolic fate.[1][4][6][7][8] Saturation of MAO-A shifts metabolism toward CYP2D6, increasing levels of the active metabolite Bufotenine.

Dosing Strategy for Linearity
  • Low Dose (2 mg/kg IP): Clearance is first-order (linear). Variability is low.

  • High Dose (>10 mg/kg IP): Clearance becomes zero-order (saturated). Small differences in liver enzyme expression between animals will cause massive variability in brain exposure [2].

  • Recommendation: If variability is high at high doses, increase sample size (N) significantly, or switch to a continuous infusion model (IV) to maintain steady state below saturation limits.

Module 3: Experimental Execution (Timing is Everything)

Issue: "I missed the peak effect in my behavioral assay."

Root Cause: The


 (time to maximum concentration) of 5-MeO-DMT is exceptionally fast—often 4–6 minutes  post-IP injection in mice [2]. If you wait 10 minutes to start recording, you have missed the peak pharmacological event.
Protocol: High-Precision Head Twitch Response (HTR)
  • Acclimation: Place subject in the observation cylinder 20 minutes prior to dosing.

  • Injection: Administer IP injection rapidly.

  • Immediate Recording: Start camera/magnetometer recording T=0 to T=20 min .

    • Note: Unlike psilocybin (which has a broad 60-min window), 5-MeO-DMT effects baseline within 30 minutes.

  • Sampling: If collecting plasma for PK, samples must be taken at 2, 5, 10, 15, and 30 minutes . Sampling at 1-hour intervals is useless for this compound.

Workflow Logic

Workflow cluster_window Critical Observation Window Start Start Experiment Acclimation Acclimation (T-20 min) Start->Acclimation Dose IP Injection (T=0) Acclimation->Dose Peak Tmax / Peak HTR (T=4 to 6 min) Dose->Peak Decline Metabolic Clearance (T=15 min) Peak->Decline End Return to Baseline (T=30 min) Decline->End

Caption: Temporal window for 5-MeO-DMT experiments. Note the extremely early Tmax compared to other psychedelics.

Module 4: Advanced Controls (Inhibitors)

Question: "Should I use an MAO inhibitor to reduce variability?"

Answer: Generally, NO , unless your specific hypothesis requires it. Adding an MAOI (like Harmaline) does stabilize the concentration, BUT it fundamentally alters the pharmacology:

  • It increases the half-life significantly.

  • It shunts metabolism toward CYP2D6 , increasing Bufotenine levels [3]. Bufotenine is a potent 5-HT2A agonist with a different binding profile.[6]

  • Result: You are no longer studying "pure" 5-MeO-DMT effects; you are studying a 5-MeO-DMT/Bufotenine cocktail.

References

  • Sherwood, A. M., et al. (2020). "Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use." ACS Omega. Link

  • Shen, H. W., et al. (2010).[4] "Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice." Journal of Pharmacology and Experimental Therapeutics. Link

  • Shen, H. W., et al. (2010).[4] "Metabolism of 5-methoxy-N,N-dimethyltryptamine by monoamine oxidases and cytochrome P450 enzymes." Current Drug Metabolism. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011).[9] "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens."[10] Neuropharmacology. Link

Sources

Technical Support Center: Stabilization of 5-MeO-DMT HCl Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the preparation and long-term stabilization of 5-methoxy-N,N-dimethyltryptamine hydrochloride (5-MeO-DMT HCl) aqueous solutions for longitudinal studies. Our goal is to ensure the integrity, reproducibility, and accuracy of your experimental results.

Introduction: The Challenge of Indole Alkaloid Stability

5-MeO-DMT, as a tryptamine-based indole alkaloid, is susceptible to chemical degradation in aqueous environments. For longitudinal studies, where solution integrity must be maintained over days, weeks, or even months, preventing this degradation is paramount. The primary culprits are oxidation, photodegradation, and pH-catalyzed hydrolysis. This guide provides a systematic approach to mitigating these factors, ensuring your solutions remain stable and your data reliable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing 5-MeO-DMT HCl solutions?

For most biological and analytical applications, the recommended solvent is sterile, purified water (e.g., Water-for-Injection, USP, or HPLC-grade water). The hydrochloride salt of 5-MeO-DMT is readily soluble in aqueous media. While co-solvents like ethanol or DMSO can be used for creating highly concentrated stock solutions, their presence in final working solutions should be minimized to avoid confounding effects in biological assays. For long-term storage of the primary compound, anhydrous DMSO is a viable option for stock solutions stored at -80°C.[1]

Q2: What is the most critical factor for ensuring the long-term stability of 5-MeO-DMT HCl in an aqueous solution?

The single most critical factor is maintaining an appropriate pH . Like many indole alkaloids, 5-MeO-DMT is most stable in slightly acidic conditions.[2][3] Alkaline or even neutral pH can accelerate oxidative and hydrolytic degradation. Dissolving 5-MeO-DMT HCl in unbuffered water will naturally result in a slightly acidic solution; however, using a buffer is highly recommended to prevent pH shifts over time.

Q3: What pH range and buffer system should I use?

Based on stability data from structurally similar indole alkaloids like melatonin and general practices for amine salts, a pH range of 4.0 to 6.0 is recommended.[4][5]

  • Recommended Buffers: Use standard biological buffers such as citrate or acetate. Phosphate-buffered saline (PBS) at pH 7.4 is not recommended for long-term storage due to the higher pH, which can accelerate degradation.

  • Causality: The acidic environment helps to keep the tertiary amine protonated, which can reduce susceptibility to certain degradation pathways, particularly oxidation of the indole ring.

Q4: My solution turned a faint yellow/pinkish color after a few days. What does this mean and is it still usable?

A change in color is a visual indicator of chemical degradation.[1] This is typically caused by the oxidation of the indole nucleus, which can lead to the formation of colored oligomers or specific degradation products.

  • Causality: The indole ring is electron-rich and thus susceptible to attack by atmospheric oxygen and reactive oxygen species. This process can be accelerated by light and elevated temperatures.

  • Usability: Any solution that has changed color should be considered compromised. The concentration of the active compound is likely lower than intended, and the newly formed degradation products could have unknown pharmacological or toxicological effects. It is strongly advised to discard any discolored solutions and prepare a fresh batch.

Q5: How should I store my prepared 5-MeO-DMT HCl solutions?

Proper storage is crucial and involves controlling temperature, light, and exposure to air.

  • Temperature: For long-term stability (weeks), solutions should be stored frozen at -20°C or below . For short-term use (days), refrigeration at 2-8°C is acceptable.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

  • Light Protection: 5-MeO-DMT is sensitive to light, especially UV radiation, which can cause photodegradation.[6] Always store solutions in amber glass vials or wrap clear vials in aluminum foil or other light-blocking material.

  • Atmosphere: To minimize oxidation, minimize the headspace in your storage vials. For maximum stability, particularly for primary standards, the solution can be purged with an inert gas (e.g., argon or nitrogen) before sealing.

Q6: Can I add antioxidants to my solution to improve stability?

Yes, adding antioxidants is a highly effective strategy. The instability of related compounds like serotonin is significantly reduced with their use.[7]

  • Ascorbic Acid (Vitamin C): Can be added at a low concentration (e.g., 0.01 - 0.1% w/v) to act as a sacrificial antioxidant, protecting the 5-MeO-DMT molecule.

  • EDTA (Ethylenediaminetetraacetic acid): Can be added at a low concentration (e.g., 0.01% w/v) to chelate trace metal ions (like Cu²⁺ or Fe³⁺) that can catalyze oxidative degradation.[8]

  • Self-Validation: Always run a small pilot stability test with your chosen antioxidant(s) to ensure compatibility and effectiveness with your specific solution concentration and buffer system.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellow, Pink, Purple) Oxidative Degradation: Exposure to atmospheric oxygen. Photodegradation: Exposure to ambient or UV light.1. Discard the solution. 2. Prepare a fresh solution using deoxygenated buffer (purged with N₂ or Ar). 3. Store the new solution in amber vials or wrapped in foil at -20°C.[6] 4. Consider adding an antioxidant like ascorbic acid to the formulation.[7]
Precipitate Forms in Solution (especially after thawing) Poor Solubility: Concentration may be too high for the chosen buffer system. pH Shift: The pH of the solution may have shifted, reducing the solubility of the HCl salt. Hygroscopicity: The solid 5-MeO-DMT HCl may have absorbed moisture, affecting its properties.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If it redissolves, consider aliquoting into smaller volumes to prevent repeated freeze-thaw. 3. If it does not redissolve, verify the pH of the solution. Adjust to a more acidic pH (4-5) if necessary. 4. Prepare a new, less concentrated solution. 5. Ensure the solid 5-MeO-DMT HCl is stored in a desiccator.
Loss of Potency / Inconsistent Experimental Results Chemical Degradation: Gradual breakdown of the 5-MeO-DMT molecule over time. Adsorption: The compound may be adsorbing to the surface of plastic storage containers.1. Validate Solution Integrity: Use a stability-indicating method like HPLC to check the purity and concentration of your solution. 2. Prepare Fresh Solutions: For longitudinal studies, establish a schedule to prepare fresh solutions (e.g., weekly) rather than using a single batch for the entire study duration. 3. Use Appropriate Containers: Always use borosilicate glass or polypropylene vials. Avoid using polystyrene containers.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 5-MeO-DMT HCl Aqueous Solution

This protocol provides a method for preparing a 1 mg/mL stock solution in a stability-enhancing citrate buffer.

Materials:

  • 5-MeO-DMT HCl powder (verify purity by Certificate of Analysis)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Ascorbic Acid

  • HPLC-grade water

  • Sterile 0.22 µm syringe filter

  • Sterile, amber borosilicate glass vials with PTFE-lined caps

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.5):

    • Prepare Solution A: Dissolve 2.10 g of citric acid monohydrate in 100 mL of HPLC-grade water.

    • Prepare Solution B: Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of HPLC-grade water.

    • Mix approximately 33 mL of Solution A with 67 mL of Solution B.

    • Verify the pH with a calibrated pH meter and adjust as necessary using Solution A or B to reach a final pH of 4.5.

  • Prepare Buffered Antioxidant Solvent:

    • To 10 mL of the 0.1 M Citrate Buffer (pH 4.5), add 10 mg of ascorbic acid (to achieve a 0.1% w/v concentration).

    • Vortex until fully dissolved.

    • (Optional) Deoxygenate the solvent by bubbling argon or nitrogen gas through it for 10-15 minutes.

  • Prepare 1 mg/mL 5-MeO-DMT HCl Stock Solution:

    • Accurately weigh 10 mg of 5-MeO-DMT HCl powder.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add the buffered antioxidant solvent to the flask, bringing the total volume to 10 mL.

    • Cap and vortex until the solid is completely dissolved.

  • Sterilization and Storage:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and dispense the solution into sterile, amber glass vials.

    • Aliquot into single-use volumes (e.g., 0.5 mL or 1 mL) to minimize freeze-thaw cycles and contamination risk.

    • Store aliquots at -20°C or below, protected from light.

Protocol 2: HPLC Method for Stability Testing

This method can be used to assess the purity of the 5-MeO-DMT HCl solution over time and detect the formation of degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a fresh calibration standard of 5-MeO-DMT HCl at a known concentration (e.g., 100 µg/mL).

  • Dilute your stored solution to the same target concentration.

  • Inject the fresh standard and the aged sample.

  • Compare the chromatograms. A loss of stability is indicated by:

    • A decrease in the peak area of the main 5-MeO-DMT peak compared to the fresh standard.

    • The appearance of new peaks, which represent degradation products.

  • Calculate the percent purity remaining by comparing the peak area of 5-MeO-DMT in the aged sample to the total area of all peaks in the chromatogram.

Visualizing Degradation & Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a logical workflow for conducting a stability study.

cluster_0 5-MeO-DMT HCl (Aqueous Solution) cluster_1 Degradation Stressors cluster_2 Potential Degradation Products 5MeO 5-MeO-DMT Molecule Oligomers Colored Oligomers/ Polymers 5MeO->Oligomers Other Other Hydrolytic/ Photolytic Products 5MeO->Other Oxygen Oxygen (Oxidation) Oxygen->5MeO Light UV/Visible Light (Photodegradation) Light->5MeO pH High pH (Hydrolysis/Oxidation) pH->5MeO N_Oxide 5-MeO-DMT N-Oxide

Caption: Potential degradation pathways for 5-MeO-DMT in aqueous solution.

arrowhead arrowhead prep Prepare Stabilized Solution (Buffered, Antioxidant, Light-Protected) t0 Time-Zero Analysis (T=0) - HPLC Purity/Concentration - Visual Inspection - pH Measurement prep->t0 store Store Aliquots (-20°C, Dark) t0->store tx Time-Point Analysis (T=X) (e.g., 1, 2, 4 weeks) - HPLC Purity/Concentration - Visual Inspection - pH Measurement store->tx compare Compare T=X data to T=0 data tx->compare decision Is % Degradation > Acceptable Limit? compare->decision end Determine Solution Shelf-Life decision->end No discard Discard Solution / Reformulate decision->discard Yes

Caption: Experimental workflow for a longitudinal stability study.

References

  • Daya, S., Walker, R. B., & Anoopkumar-Dukie, S. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research, 31(2), 155-158. [Link]

  • PubMed. (2001). The Effect of Variations in pH and Temperature on Stability of Melatonin in Aqueous Solution. National Center for Biotechnology Information. [Link]

  • He, L., et al. (n.d.). An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics. Journal of Pineal Research. [Link]

  • Pranil, T., Moongngarm, A., & Loypimai, P. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648. [Link]

  • Semantic Scholar. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. [Link]

  • DMT-Nexus. (2012). Art of Liquid-Liquid ext. The Basics - A/B. [Link]

  • Critical Consulting LLC. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. [Link]

  • Westerink, B. H., & Justice, J. B. Jr. (1997). New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 694(2), 297-303. [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

  • Chen, Q., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 638-644. [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 65-76. [Link]

  • DMT-Nexus. (2023). Why is adjust the pH to around 13 in the STB teks?. [Link]

  • El-Shiekh, R. A., et al. (2012). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 17(12), 14598-14610. [Link]

  • Semantic Scholar. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

  • Dinis-Oliveira, R. J. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9284. [Link]

  • Sherwood, A. M., et al. (2023). Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms. ResearchGate. [Link]

  • ResearchGate. (2025). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. [Link]

  • Sherwood, A. M., et al. (2023). Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms. bioRxiv. [Link]

  • Belli, S. L., et al. (2017). Antioxidant and Membrane Binding Properties of Serotonin Protect Lipids from Oxidation. Biophysical Journal, 112(9), 1867-1877. [Link]

  • Kim, I., et al. (n.d.). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Chemosphere. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • SlideShare. (n.d.). Stabilization of solutions FOR INJECTIONS. [Link]

  • Vertex AI Search. (2024). Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-928. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

  • Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(2), 439-446. [Link]

  • ResearchGate. (2018). Effect of extraction time on DMT peak area. [Link]

  • Barker, S. A. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega, 3(5), 5779-5783. [Link]

  • Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Scribd. [Link]

  • PubMed. (n.d.). [Stabilization of ascorbic acid aqueous solution by protamine]. [Link]

  • Allwood, M. C., & Martin, H. (1996). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. International Journal of Pharmaceutics, 131(1), 113-117. [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. ACS Omega, 7(40), 35896-35904. [Link]

  • Scribd. (2020). Stability of Psilocybin and Analogs. [Link]

  • MDPI. (n.d.). Efficient Photocatalytic Degradation of Methylene Blue and Methyl Orange Using Calcium-Polyoxometalate Under Ultraviolet Irradiation. [Link]

  • Juzeniene, A., et al. (2009). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Free Radical Biology and Medicine, 47(8), 1199-1204. [Link]

  • Wiergowska, D., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(23), 23433-23450. [Link]

  • MDPI. (n.d.). A Novel Role for the Small Molecule Cinnamaldehyde in Protecting Against P. gingivalis–Induced Endothelial Dysfunction in Mice: Involvement of PPARγ/Akt/eNOS and Nrf2/ARE Signaling. [Link]

  • Reddit. (2024). What could be a solvent that preserves tryptamins?. [Link]

  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • OUS-research.no. (n.d.). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. [Link]

  • MDPI. (n.d.). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. [Link]

  • Wikipedia. (n.d.). Gelatin. [Link]

  • Moretti, M., et al. (2021). A single administration of ascorbic acid rapidly reverses depressive-like behavior and hippocampal synaptic dysfunction induced by corticosterone. Journal of Affective Disorders, 285, 126-135. [Link]

  • Zand, F., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(23), 14695. [Link]

  • ResearchGate. (2025). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. [Link]

  • ResearchGate. (n.d.). Formulation, optimization and evaluation of enteric coated tablets of Para-amino salicylate sodium. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N,N-dimethyltryptamine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.